molecular formula C10H13BrO2 B8032747 3-Bromo-5-butoxyphenol

3-Bromo-5-butoxyphenol

Cat. No.: B8032747
M. Wt: 245.11 g/mol
InChI Key: FUQXFIMIZNAROW-UHFFFAOYSA-N
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Description

3-Bromo-5-butoxyphenol is a brominated phenolic compound featuring a hydroxyl group, a bromine atom at the 3-position, and a butoxy (-OC₄H₉) substituent at the 5-position of the benzene ring. Phenolic brominated derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their reactivity and ability to act as intermediates in cross-coupling reactions.

Bromine, as a heavy halogen, contributes to molecular weight and influences electronic effects on the aromatic ring, modulating reactivity in substitution or coupling reactions.

Properties

IUPAC Name

3-bromo-5-butoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,12H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQXFIMIZNAROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-butoxyphenol typically involves the bromination of 5-butoxyphenol. The reaction is carried out using bromine or a bromine source such as sodium bromide in the presence of an oxidizing agent like hydrogen peroxide. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure the selective bromination at the third position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through techniques such as recrystallization or column chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-butoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted phenols or ethers.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-5-butoxyphenol is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and materials. It serves as a building block for the preparation of various functionalized phenols and aromatic compounds .

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and its potential as a lead compound for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Bromo-5-butoxyphenol involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the butoxy group contribute to its binding affinity and specificity towards these targets. The compound can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-Bromo-5-butoxyphenol with hypothetical or evidence-supported analogues, highlighting key differences in substituents, molecular weight, and predicted properties:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Predicted logP Key Properties
This compound 3-Br, 5-OC₄H₉ C₁₀H₁₃BrO₂ 245.1 ~3.2 High lipophilicity; moderate reactivity
3-Bromo-5-methoxyphenol 3-Br, 5-OCH₃ C₇H₇BrO₂ 203.0 ~2.1 Lower solubility in organic solvents
3-Bromo-2-ethoxypyridine 3-Br, 2-OC₂H₅ (pyridine) C₇H₈BrNO 202.1 ~1.8 Enhanced basicity due to pyridine ring
(3-Bromo-5-chloro-2-methoxyphenyl)boronic acid 3-Br, 5-Cl, 2-OCH₃ C₇H₇BBrClO₃ 278.3 ~1.5 Boronic acid functionality enables Suzuki couplings
Key Observations:
  • Lipophilicity: The butoxy group in this compound increases logP compared to methoxy or ethoxy analogues, favoring membrane permeability in biological systems.
  • Functional Group Diversity: Boronic acid derivatives (e.g., ) enable cross-coupling reactions, whereas the hydroxyl group in phenolic compounds supports hydrogen bonding or derivatization.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups : Bromine’s electron-withdrawing effect deactivates the aromatic ring, while the butoxy group donates electrons via resonance. This balance influences regioselectivity in reactions such as nitration or sulfonation.
  • Steric Hindrance: Bulky substituents (e.g., triisopropyl groups in ’s biphenyl compound) reduce reactivity at adjacent positions. The butoxy group in this compound offers moderate steric bulk compared to smaller alkoxy chains.

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